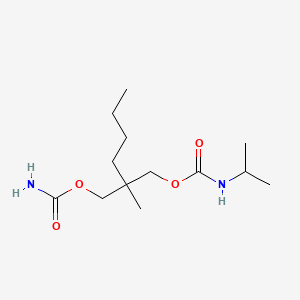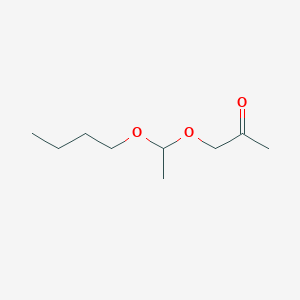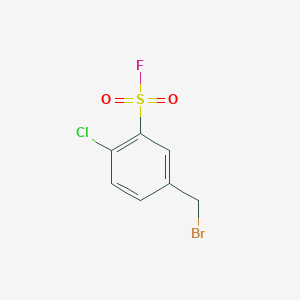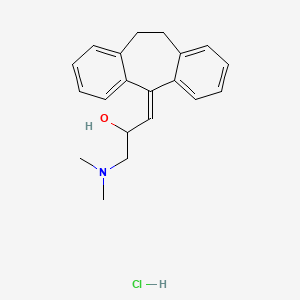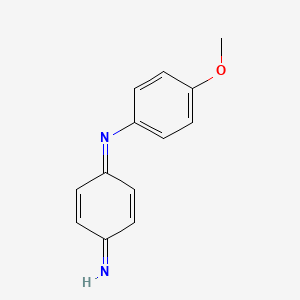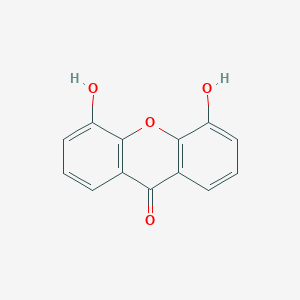
9H-Xanthen-9-one, 4,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 4,5-dihydroxy- is a compound belonging to the xanthone family, which are oxygenated heterocyclic molecules. Xanthones are known for their wide range of biological activities and structural diversity. The compound 9H-Xanthen-9-one, 4,5-dihydroxy- is characterized by a dibenzo-γ-pyrone scaffold with hydroxyl groups at the 4 and 5 positions. This structural configuration contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 4,5-dihydroxy- can be achieved through various methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent. Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods
Industrial production of xanthones, including 9H-Xanthen-9-one, 4,5-dihydroxy-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave heating and the use of metal catalysts like ytterbium, palladium, and copper have been employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Xanthen-9-one, 4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of 9H-Xanthen-9-one, 4,5-dihydroxy- include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 4,5-dihydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 4,5-dihydroxy- involves its interaction with various molecular targets and pathways. For example, it may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress or inflammation.
Modulating signaling pathways: Such as those related to cell proliferation and apoptosis.
Interacting with cellular components: Such as DNA, proteins, and lipids
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9H-Xanthen-9-one, 4,5-dihydroxy- include other xanthones with different substituents, such as:
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3′,4,6-Tetrahydroxybenzophenone .
Uniqueness
The uniqueness of 9H-Xanthen-9-one, 4,5-dihydroxy- lies in its specific hydroxylation pattern at the 4 and 5 positions, which imparts distinct chemical and biological properties compared to other xanthones. This unique structure allows it to interact differently with molecular targets and exhibit specific biological activities .
Eigenschaften
CAS-Nummer |
35040-38-1 |
|---|---|
Molekularformel |
C13H8O4 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
4,5-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-9-5-1-3-7-11(16)8-4-2-6-10(15)13(8)17-12(7)9/h1-6,14-15H |
InChI-Schlüssel |
WITSQLHLOHLSRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


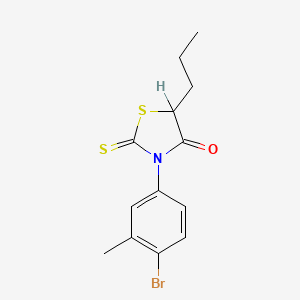
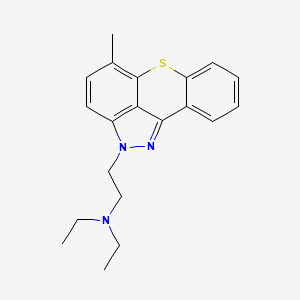

![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)

